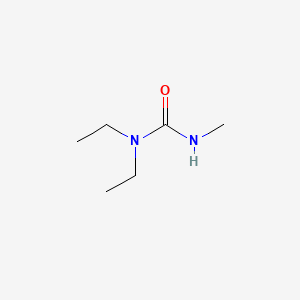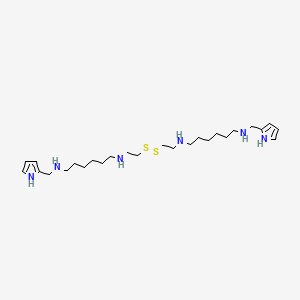
3,4-Phenanthrenedione
Vue d'ensemble
Description
3,4-Phenanthrenedione is an organic compound with the molecular formula C14H8O2 It is a derivative of phenanthrene, characterized by the presence of two ketone groups at the 3 and 4 positions of the phenanthrene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Phenanthrenedione can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically requires controlled conditions to ensure the selective formation of the diketone product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic oxidation processes. These methods often employ metal catalysts and optimized reaction conditions to achieve high yields and purity of the product. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Phenanthrenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions typically yield phenanthrene or partially reduced intermediates.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted phenanthrenedione derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenanthrene.
Applications De Recherche Scientifique
3,4-Phenanthrenedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis pathways.
Biology: Studies have explored its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological macromolecules.
Medicine: Research has investigated its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-Phenanthrenedione involves its interaction with molecular targets such as enzymes and receptors. Its diketone structure allows it to participate in redox reactions, which can modulate the activity of target proteins. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
9,10-Phenanthrenedione: Another diketone derivative of phenanthrene, differing in the position of the ketone groups.
Phenanthrenequinone: A related compound with similar structural features but different reactivity and applications.
Uniqueness: 3,4-Phenanthrenedione is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. Its ability to undergo a variety of chemical transformations makes it a versatile compound in both research and industrial settings.
Propriétés
IUPAC Name |
phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGYWQZHFAHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197108 | |
| Record name | 3,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-11-3 | |
| Record name | 3,4-Phenanthrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Phenanthrenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-PHENANTHRENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5W093U4IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,4-Phenanthrenequinone?
A1: 3,4-Phenanthrenequinone, also known as 3,4-Phenanthrenedione, is an organic compound with the molecular formula C14H8O2. Its molecular weight is 208.21 g/mol. While the provided abstracts don't contain specific spectroscopic data, we can expect characteristic signals in techniques like Infrared Spectroscopy (IR) for the carbonyl groups and Nuclear Magnetic Resonance (NMR) for the aromatic protons.
Q2: Can you elaborate on the applications of the Diels-Alder reaction with 3,4-Phenanthrenequinone as described in the research?
A2: The research paper titled "Application of the Diene Synthesis to Halogenated 1,2- and 3,4-Phenanthrenequinones" [] likely explores the use of 3,4-Phenanthrenequinone as a dienophile in the Diels-Alder reaction. This reaction is a powerful tool in organic synthesis for forming six-membered rings. By reacting 3,4-Phenanthrenequinone with various dienes, researchers can synthesize a diverse range of complex polycyclic compounds. The presence of halogens in the phenanthrenequinone structure, as suggested by the title, could further influence the reactivity and selectivity of the reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)





![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)
